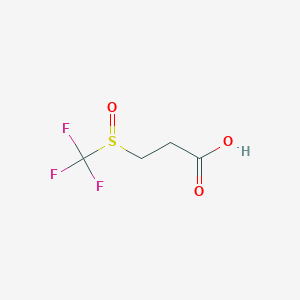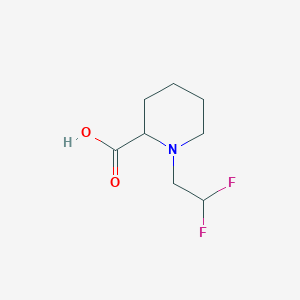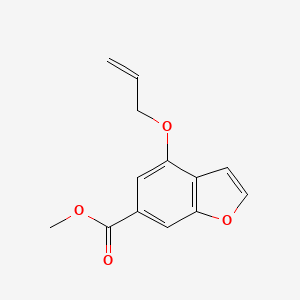
Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate
Overview
Description
Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with an allyloxy group at the 4-position and a methyl ester group at the 6-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate Compounds with similar structures, such as those containing allyl groups, are known to interact with various biological targets . The allyl group in the compound could potentially interact with biological targets in a similar manner .
Mode of Action
The mode of action of This compound The allyl group in the compound is known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been shown to influence various biochemical pathways
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s large size and relatively poor membrane permeability suggest that it may have unique pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound The compound’s potential interactions with biological targets and participation in various chemical reactions suggest that it may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of This compound may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other molecules that can participate in reactions with the allyl group . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Starting Materials:
- 4-hydroxy-1-benzofuran-6-carboxylic acid
- Allyl bromide
- Methanol
- Acid catalyst (e.g., sulfuric acid)
-
Synthetic Steps:
Esterification: The carboxylic acid group of 4-hydroxy-1-benzofuran-6-carboxylic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxy-1-benzofuran-6-carboxylate.
Allylation: The hydroxyl group at the 4-position is then reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) to form methyl 4-(allyloxy)-1-benzofuran-6-carboxylate.
Industrial Production Methods:
Industrial production typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The allyloxy group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.
- Common reagents: m-Chloroperbenzoic acid (for epoxidation), pyridinium chlorochromate (for oxidation to aldehyde).
-
Reduction:
- The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- The allyloxy group can be hydrogenated to form a saturated ether using hydrogen gas and a palladium catalyst.
-
Substitution:
- The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
- Common reagents: Sodium azide, thiols.
Major Products:
- Epoxides, aldehydes, primary alcohols, saturated ethers, azides, and thioethers.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex benzofuran derivatives.
- Employed in the study of reaction mechanisms involving benzofuran compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive molecules for drug discovery.
Medicine:
- Potential precursor for the synthesis of pharmaceutical agents targeting various diseases.
- Studied for its role in modulating biological pathways relevant to human health.
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Serves as a building block for the synthesis of polymers and materials with specific properties.
Comparison with Similar Compounds
- Methyl 4-(methoxy)-1-benzofuran-6-carboxylate
- Methyl 4-(ethoxy)-1-benzofuran-6-carboxylate
- Methyl 4-(propoxy)-1-benzofuran-6-carboxylate
Comparison:
- The allyloxy group allows for additional synthetic transformations, such as epoxidation and hydrogenation, which are not possible with the other alkoxy groups.
- The presence of the allyloxy group may also influence the compound’s biological activity, potentially enhancing its interaction with specific molecular targets.
Methyl 4-(allyloxy)-1-benzofuran-6-carboxylate: is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to methoxy, ethoxy, and propoxy analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-prop-2-enoxy-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h3-4,6-8H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCNCRNVBIISCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CO2)C(=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


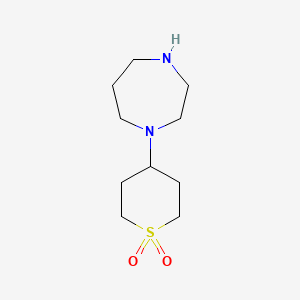

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)
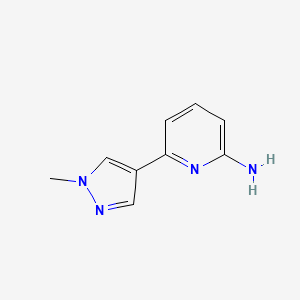
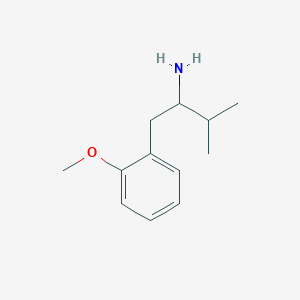

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

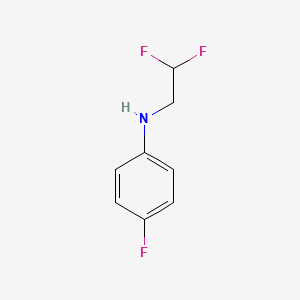
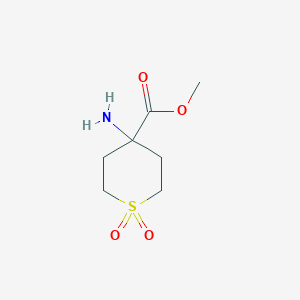
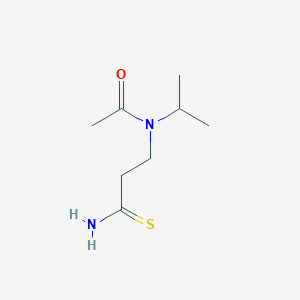
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
